The synthesis of tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate typically involves several steps:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and minimizing side reactions.
The molecular structure of tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insight into the molecular environment and confirm the structure.
tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate participates in various chemical reactions, including:
Each reaction's conditions, such as solvent, temperature, and catalyst presence, significantly affect the product distribution and yield.
The mechanism of action for tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate primarily involves its role as an electrophile in nucleophilic attack scenarios:
Kinetic studies can provide data on activation energies and transition states associated with these reactions.
The physical and chemical properties of tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate include:
These properties are essential for determining appropriate storage conditions and potential applications.
tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate has several scientific applications:
Research continues into expanding its applications based on its unique chemical properties and reactivity patterns.
The compound with CAS registry number 410529-86-1 is unambiguously named as tert-butyl (((diphenylphosphoryl)methyl)sulfonyl)carbamate according to IUPAC conventions [1] [3]. This systematic name encodes the following structural features and functional groups in sequence:
OC(=O)N-) linked to a tert-butyl ester (OC(C)(C)C) S(=O)(=O)-) attached to the carbamate nitrogen -CH2-) connecting the sulfonyl group to a phosphoryl moiety (P(=O)-) C6H5-) bound to the phosphorus atom The canonical SMILES representation O=C(OC(C)(C)C)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 provides a linear notation confirming these functional groups [1] [2]. The InChIKey UCMWADAMYQKLQA-UHFFFAOYSA-N serves as a unique digital identifier for this specific stereoisomer in chemical databases [1] [3].
Table 1: Core Identification Data for tert-Butyl (((diphenylphosphoryl)methyl)sulfonyl)carbamate
| Property | Value |
|---|---|
| CAS Registry Number | 410529-86-1 |
| IUPAC Name | tert-butyl (((diphenylphosphoryl)methyl)sulfonyl)carbamate |
| Molecular Formula | C₁₈H₂₂NO₅PS |
| Molecular Weight | 395.41 g/mol |
| SMILES | O=C(OC(C)(C)C)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
| InChIKey | UCMWADAMYQKLQA-UHFFFAOYSA-N |
The molecular geometry of this compound is characterized by distinct electronic environments around its key atoms:
Notably, the molecule contains no chiral centers or stereogenic atoms, as confirmed by its symmetrical phenyl rings and absence of asymmetric carbon atoms [1] [4]. The phosphoryl group does not exhibit stereoisomerism under standard conditions due to rapid inversion.
Table 2: Key Structural and Physicochemical Parameters
| Parameter | Value | Significance |
|---|---|---|
| Rotatable bonds | 8 | Indicates molecular flexibility |
| Aromatic heavy atoms | 12 | Confirms two benzene rings |
| Topological Polar Surface Area (TPSA) | 107.73 Ų | Predicts low membrane permeability |
| Hydrogen bond acceptors | 5 | Sites for intermolecular interactions |
| Hydrogen bond donors | 1 | Amide N-H functionality |
| Calculated LogP (consensus) | 2.44 | Moderate lipophilicity |
tert-Butyl sulfonylcarbamates represent a specialized class of protecting groups and synthetic intermediates. Comparative analysis reveals distinctive features:
Boc-protected analogs: Simpler analogs like tert-butoxycarbonyl (Boc)-protected sulfonamides lack the phosphoryl group. The diphenylphosphorylmethyl moiety in our target compound provides enhanced steric bulk and electronic effects, significantly altering reactivity and stability profiles [4] [7]. This modification increases molecular weight by ≈150 g/mol compared to basic Boc-sulfonamides.
Pmc analogs: Compared to 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting groups, this phosphoryl-containing compound exhibits greater solubility in polar aprotic solvents (e.g., DMF, acetonitrile) but reduced solubility in chlorinated solvents. This is attributable to its higher TPSA (107.73 Ų vs. ≈90 Ų for Pmc) [2].
Electronic effects: The electron-withdrawing phosphoryl group (P=O) adjacent to the sulfonyl moiety significantly activates the sulfonylcarbamate toward nucleophilic attack at the carbamate carbon, particularly in deprotection reactions. This effect is absent in alkyl-substituted sulfonylcarbamates [7].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5